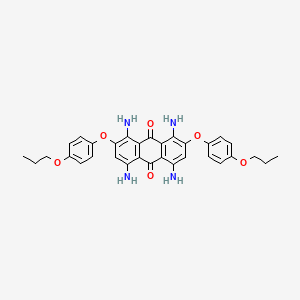
1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its molecular formula is C₂₈H₂₄N₄O₆ , and it has a molecular weight of approximately 480.5 g/mol.
- The compound features a central anthracene core with four amino groups and two 4-propoxyphenoxy substituents.
1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione: , also known by its systematic name , is a complex organic compound.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves multi-step reactions. One approach is to start with anthracene-9,10-dione and sequentially introduce amino groups and propoxyphenoxy substituents.
Reaction Conditions: Specific conditions depend on the synthetic route, but typical steps involve reagents like ammonia, alkylating agents, and oxidative coupling.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified amino or phenoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex aromatic systems and reaction mechanisms.
Biology: Investigated for potential biological activities due to its unique structure.
Medicine: Research into its potential as an anticancer agent or other therapeutic applications.
Industry: Limited industrial applications, but its properties may inspire new materials.
Wirkmechanismus
- The exact mechanism remains an active area of research.
- Potential targets could include DNA, enzymes, or cellular receptors.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Its specific combination of amino and phenoxy groups sets it apart.
Remember that this compound’s applications and properties are still being explored, and further research will enhance our understanding
Biologische Aktivität
1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound's structural characteristics contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C32H32N4O6
- Molecular Weight : 548.63 g/mol
The biological activity of this compound primarily involves its interaction with cellular components and pathways:
- DNA Interaction : The compound has been shown to form stable drug-DNA adducts, which can interfere with DNA replication and transcription processes. This mechanism is critical for its anticancer properties.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Efficacy in Leukemia : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in K562 cells. The compound induced apoptosis characterized by increased caspase activity and altered expression of Bcl-2 family proteins.
- Colon Cancer Models : In HCT116 colon cancer cells, the compound exhibited potent cytotoxic effects with an IC50 value indicating effective concentration ranges for therapeutic applications. The mechanism involved mitochondrial pathway activation leading to apoptosis.
Eigenschaften
CAS-Nummer |
88600-86-6 |
|---|---|
Molekularformel |
C32H32N4O6 |
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O6/c1-3-13-39-17-5-9-19(10-6-17)41-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)42-20-11-7-18(8-12-20)40-14-4-2/h5-12,15-16H,3-4,13-14,33-36H2,1-2H3 |
InChI-Schlüssel |
NKLTYHHQIFWHTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















